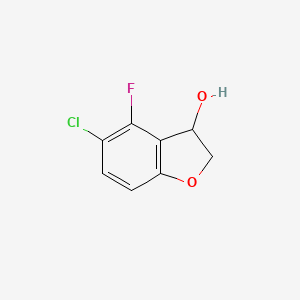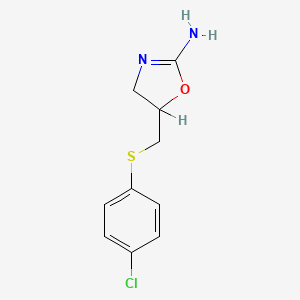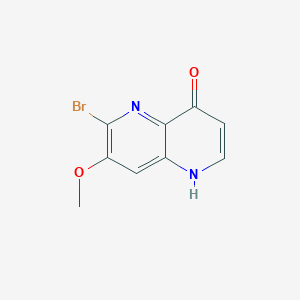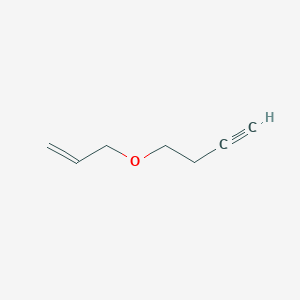
1-Butyne, 4-(2-propenyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyne, 4-(2-propenyloxy)- is an organic compound that belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 1-Butyne, 4-(2-propenyloxy)- can be achieved through several synthetic routes. One common method involves the reaction of 1-butene with halogens and butyraldehyde in the presence of phosphorus tribromide. The resulting dihalogenated butane undergoes dehydrohalogenation in a caustic potassium-alcohol solution to yield the desired alkyne .
Industrial Production Methods
Industrial production of 1-Butyne, 4-(2-propenyloxy)- typically involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, are essential to achieve efficient production.
化学反応の分析
Types of Reactions
1-Butyne, 4-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Hydrogenation of the triple bond results in the formation of alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalysts such as palladium on carbon (Pd/C) or nickel are used for hydrogenation reactions.
Substitution: Reagents like sodium amide (NaNH2) in liquid ammonia are often employed for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted alkynes or other functionalized compounds.
科学的研究の応用
1-Butyne, 4-(2-propenyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 1-Butyne, 4-(2-propenyloxy)- involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes, enzyme activities, and signaling pathways .
類似化合物との比較
Similar Compounds
1-Butyne: A simple alkyne with a terminal triple bond.
2-Butyne: An alkyne with a triple bond located in the middle of the molecule.
1-Butyne, 1-ethoxy-: An alkyne with an ethoxy group attached to the terminal carbon.
Uniqueness
1-Butyne, 4-(2-propenyloxy)- is unique due to the presence of both an alkyne and an allyl ether group in its structure.
特性
CAS番号 |
75405-45-7 |
|---|---|
分子式 |
C7H10O |
分子量 |
110.15 g/mol |
IUPAC名 |
4-prop-2-enoxybut-1-yne |
InChI |
InChI=1S/C7H10O/c1-3-5-7-8-6-4-2/h1,4H,2,5-7H2 |
InChIキー |
FITHKHKKDWTBOK-UHFFFAOYSA-N |
正規SMILES |
C=CCOCCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


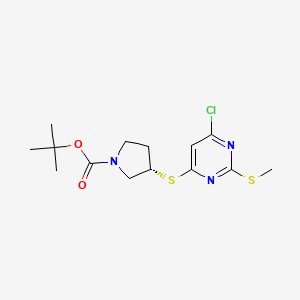
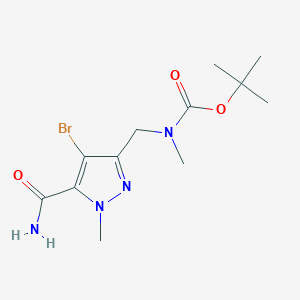
![[2-Methyl-3-(propan-2-yl)phenyl]methanol](/img/structure/B13966499.png)
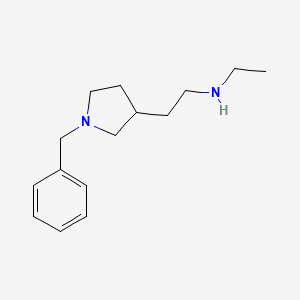
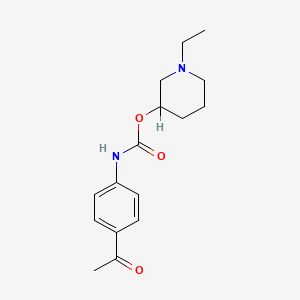
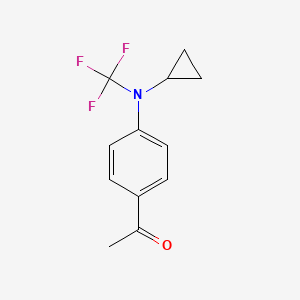
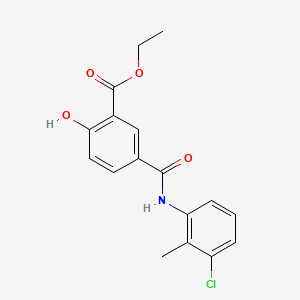
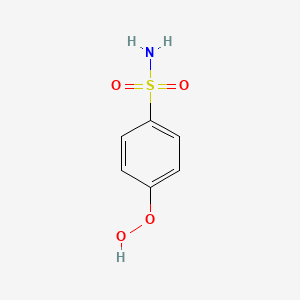
![Fumaric acid bis[1-(trifluoromethyl)-2,2,2-trifluoroethyl] ester](/img/structure/B13966533.png)
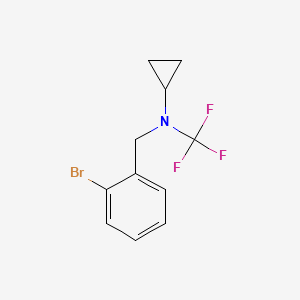
![2,6,8-trimethyl-N-[4-(morpholin-4-yl)phenyl]quinolin-4-amine](/img/structure/B13966557.png)
